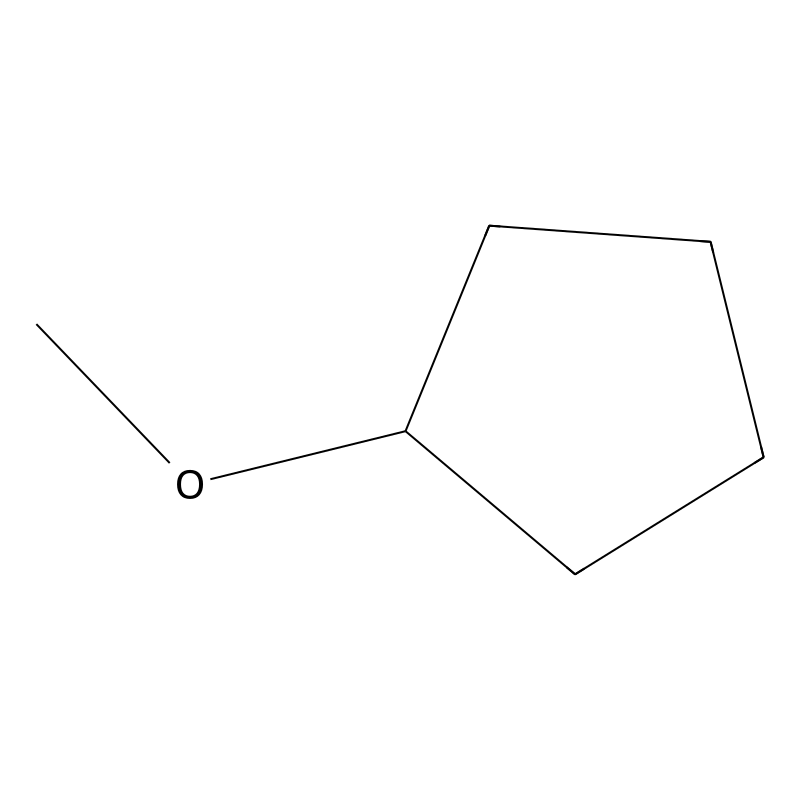

Cyclopentyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Solvent for Organic Synthesis:

CPME has gained significant attention as a promising and eco-friendly alternative to traditional solvents commonly used in organic synthesis []. Its advantages include:

- Low toxicity: Compared to many conventional solvents, CPME exhibits lower acute and subchronic toxicity, with minimal mutagenic and skin sensitization potential [].

- Biodegradability: CPME readily undergoes biodegradation, minimizing environmental impact [].

- Wide applicability: CPME functions effectively in various reactions, including Grignard reactions, Suzuki coupling, Buchwald amination, metal reductions, and reactions involving strong bases and Lewis acids [].

- Easy separation and recovery: Due to its high hydrophobicity, CPME easily separates from water, facilitating its recovery and reducing solvent emissions [].

Potential in Biotechnology and Biorefineries:

Beyond organic synthesis, research explores CPME's potential in biotechnology and biorefineries due to its:

- Compatibility with biological systems: CPME shows promise as a solvent or co-solvent in biotransformations, exhibiting minimal harm to enzymes and microorganisms [].

- Applicability in biorefinery processes: Its suitability for furan synthesis and as an extractive agent in liquid-liquid separations makes it valuable in biorefineries focused on converting biomass into biofuels and other bio-based products [].

Cyclopentyl methyl ether, also known as methoxycyclopentane, is a hydrophobic ether solvent characterized by its high boiling point of 106 °C (223 °F) and low tendency to form peroxides. This compound is recognized for its stability under both acidic and basic conditions, making it suitable for various

- Flammability: Flammable liquid with a flash point of 36 °C (97 °F) [].

- Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with standard laboratory precautions for organic solvents, including proper ventilation, gloves, and eye protection [].

- Environmental Impact: Considered a greener alternative to traditional ethers due to lower vapor pressure and easier waste disposal [].

- Nucleophilic substitutions involving alcohols and amines.

- Lewis acid-mediated reactions, such as the Beckmann rearrangement and Friedel-Crafts reactions.

- Reactions with organometallic reagents, including Claisen condensation and Grignard reactions.

- Oxidation and reduction processes.

- Azeotropic removal of water during acetalization reactions .

The compound's resistance to peroxide formation is notable, allowing it to be used safely in radical reactions without significant risks associated with peroxide accumulation .

Cyclopentyl methyl ether can be synthesized through two primary methods:

- Methylation of cyclopentanol: This method involves the direct methylation of cyclopentanol, leading to the formation of cyclopentyl methyl ether.

- Addition of methanol to cyclopentene: This more sustainable approach avoids the generation of by-products and utilizes cyclopentene derived from renewable sources .

Both methods highlight the versatility and eco-friendliness of synthesizing cyclopentyl methyl ether.

Cyclopentyl methyl ether serves various roles in organic synthesis:

- As a solvent for organic reactions, including extractions, polymerizations, and crystallizations.

- In the production of fine chemicals due to its favorable physical properties.

- As an eco-friendly alternative in processes that traditionally rely on more hazardous solvents .

Its low solubility in water (0.3 g/100 g) makes it particularly useful in aqueous phases where minimal contamination is desired.

Research indicates that cyclopentyl methyl ether exhibits high stability toward both Brønsted and Lewis acids, allowing it to be employed safely in diverse chemical environments. It remains stable against strong bases and nucleophilic reagents, outperforming other ethers like tetrahydrofuran in terms of resistance to degradation during reactions involving organolithium compounds . Studies have also shown that cyclopentyl methyl ether can be used effectively in radical addition reactions without significant side reactions or by-products .

Cyclopentyl methyl ether shares similarities with several other ether solvents but possesses unique characteristics that distinguish it:

| Compound | Boiling Point (°C) | Hydrophobicity | Peroxide Formation Resistance | Unique Features |

|---|---|---|---|---|

| Cyclopentyl Methyl Ether | 106 | High | High | Azeotropic behavior with water |

| Tetrahydrofuran | 66 | Low | Moderate | Commonly used but prone to peroxide formation |

| Dioxane | 101 | Moderate | Low | More polar than cyclopentyl methyl ether |

| 2-Methyltetrahydrofuran | 80.2 | Moderate | Moderate | Similar applications but higher risk for peroxides |

| Methyl Tert-Butyl Ether | 55 | High | Low | High volatility; environmental concerns |

Cyclopentyl methyl ether's unique combination of high boiling point, low solubility in water, and resistance to peroxide formation makes it particularly advantageous for use in organic synthesis compared to other ethers .

Cyclopentyl methyl ether (CPME) emerged from industrial efforts to address limitations of traditional ether solvents. Initial synthetic pathways were explored in the early 21st century, with patents filed by entities such as Zeon Corporation, which leveraged its expertise in C5 hydrocarbon chemistry. The foundational production method involved acid-catalyzed addition of methanol to cyclopentene, as detailed in a 2014 patent describing the use of cation exchange resins to achieve high yields. This method improved upon earlier approaches that relied on cyclohexanol dehydration and isomerization, which suffered from low efficiency and byproduct formation.

The development of CPME was driven by the need for solvents with enhanced safety profiles, reduced environmental impact, and compatibility with diverse synthetic conditions. Early research demonstrated its stability under acidic and basic conditions, low peroxide formation, and ease of recovery from aqueous phases. By 2005, Zeon Corporation commercialized CPME, establishing it as a viable alternative to tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).

Nomenclature, Structure, and Classification

CPME, systematically named methoxycyclopentane (IUPAC: 1-methoxycyclopentane), has the molecular formula C₆H₁₂O and a molar mass of 100.16 g/mol. Its structure consists of a cyclopentane ring bonded to a methoxy group, conferring hydrophobicity and a boiling point of 106°C. Classified as a hydrophobic ether solvent, CPME exhibits a unique combination of low water solubility (0.3 g/100 g H₂O) and high chemical inertia, distinguishing it from hydrophilic ethers like THF.

Table 1: Key Physical Properties of CPME Compared to Common Ethers

| Property | CPME | THF | MTBE | 2-MeTHF |

|---|---|---|---|---|

| Boiling Point (°C) | 106 | 66 | 55 | 80 |

| Melting Point (°C) | <−140 | −108 | −109 | −136 |

| Density (g/cm³, 20°C) | 0.86 | 0.89 | 0.74 | 0.85 |

| Vapor Pressure (hPa, 25°C) | 42.7 | 230 | 330 | 120 |

| Peroxide Formation | Low | High | Moderate | Low |

Emergence as an Alternative Ethereal Solvent

CPME’s adoption accelerated due to its green chemistry credentials:

- Low Energy Demand: A latent heat of vaporization of 69.2 kcal/kg enables energy-efficient distillation.

- Hydrophobicity: Facilitates easy separation from water, reducing wastewater generation.

- Safety: Narrow explosion range (1.1–9.9% v/v) and resistance to peroxide formation enhance handling safety.

Industrial studies highlighted its utility in Grignard reactions, Suzuki couplings, and polymerizations, where it outperformed THF in yield and reproducibility. For example, in radical polymerizations, CPME achieved 95% monomer conversion compared to 80% in THF, with lower catalyst loading.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (30.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (64.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Cyclopentane, methoxy-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.